molecular formula C15H16N4O4S2 B2414817 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 477859-66-8

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2414817
CAS No.: 477859-66-8
M. Wt: 380.44
InChI Key: VTWBTQAYISBOSG-UHFFFAOYSA-N
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Description

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate is a synthetic organic compound with the molecular formula C15H16N4O4S2 and a molecular weight of 380.44 g/mol. Its structure incorporates a fused thiazolo[3,2-b][1,2,4]triazole bicyclic system, a motif present in compounds investigated for diverse biological activities. This specific molecular architecture makes it a compound of interest in medicinal chemistry and drug discovery research. The CAS Registry Number for this compound is 477859-66-8. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a key intermediate or building block for the synthesis of more complex molecules. It is particularly valuable for probing structure-activity relationships (SAR), especially around the thiazolo[3,2-b][1,2,4]triazole scaffold. Scientific literature indicates that related analogs based on the thiazolo[3,2-b][1,2,4]triazole core have been studied for a range of potential pharmacological properties, including as antimicrobial and anticancer agents, highlighting the research utility of this chemical class.

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S2/c1-9-4-6-12(7-5-9)25(21,22)18-15(20)23-11(3)13-10(2)19-14(24-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBTQAYISBOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula : C14H16N4O3S
Molecular Weight : 320.36 g/mol
IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit potent anticancer properties. In particular:

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the modulation of various signaling pathways. It has been shown to inhibit cell proliferation in several cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .
  • Case Study : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity. The compound was tested against nearly 60 human cancer cell lines and demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line .
Cancer TypeIC50 (µM)Reference
Renal Cancer1.2
Breast Cancer0.8
Colon Cancer2.5
Melanoma1.5

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Effects : Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Case Study : A recent investigation into the antimicrobial efficacy found that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant bacterial strains .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The presence of the methyl group on the thiazole ring enhances lipophilicity and cellular uptake, which may contribute to increased anticancer activity.
  • Substituents : The sulfonamide group is vital for enhancing solubility and bioavailability. Modifications on the phenyl ring also influence activity; for instance, electron-donating groups tend to enhance potency against specific cancer types.

Q & A

Basic: What synthetic methodologies are reported for synthesizing this compound and its derivatives?

Answer:
The synthesis typically involves coupling reactions between thiazolo-triazole intermediates and sulfonyl carbamate groups. Key steps include:

  • Nucleophilic substitution : describes a catalyst-free, aqueous ethanol-mediated approach for carbamate derivatives, using K₂CO₃ as a base and room temperature conditions to achieve yields of 64–74% .
  • Intermediate characterization : Thiazolo-triazole precursors should be purified via recrystallization (e.g., DMF/ethanol) and validated by ¹H/¹³C NMR. For example, methyl groups on the triazole ring show characteristic shifts at δ 2.3–2.5 ppm in ¹H NMR .
  • Final coupling : Sulfonylation of the carbamate group (e.g., using 4-methylbenzenesulfonyl chloride) under inert atmosphere ensures regioselectivity .

Basic: Which spectroscopic techniques are critical for confirming structure and purity?

Answer:

  • ¹H/¹³C NMR : Methyl groups on the thiazolo-triazole ring appear as singlets (δ 2.3–2.5 ppm), while aromatic protons from the 4-methylphenyl group resonate at δ 7.2–7.4 ppm. Carbamate carbonyl carbons are observed at ~165 ppm in ¹³C NMR .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses within 5 ppm error. For example, a related compound (C₂₂H₂₂N₄O₄S) has a calculated [M+H]⁺ of 439.1385 .
  • HPLC-UV : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase, monitored at 254 nm .

Advanced: How can computational methods like molecular docking inform the mechanism of action?

Answer:

  • Binding site prediction : Molecular docking (e.g., AutoDock Vina) can identify interactions between the sulfonyl group and catalytic residues (e.g., Lys123 in kinase targets). highlights π-π stacking between the triazole ring and aromatic protein residues as critical for affinity .
  • Validation with SPR : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values). A derivative with a 4-fluorophenyl group showed KD = 12 nM, correlating with docking-predicted hydrogen bonds .

Advanced: What strategies resolve contradictions in biological activity data across derivatives?

Answer:

  • Comparative SAR analysis : shows that replacing the 6-methyl group with ethyl (as in a related compound) reduces antimicrobial activity by 40%, suggesting steric hindrance at the active site .
  • Dose-response studies : EC50 values for cytotoxicity (e.g., 5–50 μM in cancer cell lines) should be compared under standardized assays (MTT or ATP-based) to distinguish intrinsic activity from experimental variability .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Design of Experiments (DoE) : Vary solvent ratios (ethanol/water: 80:20 to 95:5), temperature (20–60°C), and catalyst loading (0.1–1.0 equiv K₂CO₃) to maximize yield. ’s ICReDD framework uses quantum chemical calculations to predict optimal conditions, reducing trial-and-error .
  • Continuous flow systems : For coupling steps, flow reactors improve heat transfer and reduce side reactions (e.g., hydrolysis of the carbamate group) .

Advanced: How do functional group modifications impact bioactivity?

Answer:

  • Sulfonyl group : Replacing the 4-methylphenylsulfonyl group with 4-nitrophenyl ( ) increases logP by 0.8, enhancing membrane permeability but reducing solubility .
  • Thiazolo-triazole core : Fluorination at position 6 (as in ) improves metabolic stability (t½ = 4.2 h vs. 1.5 h for methyl) due to decreased CYP450 oxidation .

Advanced: What analytical approaches resolve spectral data discrepancies in novel derivatives?

Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between the triazole C-5 and adjacent methyl protons confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy. A derivative with a piperidine ring (C₂₂H₂₉N₅O₄S) showed a measured [M+H]⁺ of 459.1921 vs. calculated 459.1923 .

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Carbamate hydrolysis is accelerated at pH <3, with degradation products identified via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td). A related compound showed Td = 208°C, indicating suitability for solid dosage forms .

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